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molecular formula C8H10NO3P B8674779 1-(Dimethyl-phosphinoyl)-4-nitro-benzene

1-(Dimethyl-phosphinoyl)-4-nitro-benzene

Cat. No. B8674779
M. Wt: 199.14 g/mol
InChI Key: HCYJNUYTQZMBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096624B2

Procedure details

A degassed suspension of 1-iodo-4-nitrobenzene (90 mg, 0.36 mmol), dimethylphosphane oxide (29.2 mg, 0.38 mmol), bis(dibenzylideneacetone)palladium (3.31 mg, 0.0036 mmol), XantPhos (6.27 mg, 0.0108 mmol), and Cs2CO3 (165 mg, 0.506 mmol) in dry dioxane (0.4 mL) was heated in a sealed tube at 90° C. for 4 h. The cooled mixture was filtered, the filtrate concentrated in vacuo, and the residue chromatographed over silica gel eluting with 5% MeOH in dichloromethane to afford 26 mg of dimethyl(4-nitrophenyl)phosphane oxide (yield: 36%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
29.2 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
3.31 mg
Type
catalyst
Reaction Step One
Quantity
6.27 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][PH:12](=[O:14])[CH3:13].C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[CH3:11][P:12](=[O:14])([CH3:13])[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
29.2 mg
Type
reactant
Smiles
CP(C)=O
Name
Cs2CO3
Quantity
165 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.4 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
3.31 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
6.27 mg
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed over silica gel eluting with 5% MeOH in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CP(C1=CC=C(C=C1)[N+](=O)[O-])(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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